![molecular formula C19H13N5O3 B11504619 2-[6-Amino-5-cyano-3-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoic acid](/img/structure/B11504619.png)
2-[6-Amino-5-cyano-3-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoic acid
Description
2-[6-AMINO-5-CYANO-3-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]BENZOIC ACID is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including an amino group, a cyano group, and a pyridine ring, which contribute to its diverse chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H13N5O3 |
---|---|
Molecular Weight |
359.3 g/mol |
IUPAC Name |
2-(6-amino-5-cyano-3-pyridin-4-yl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)benzoic acid |
InChI |
InChI=1S/C19H13N5O3/c20-9-13-14(11-3-1-2-4-12(11)19(25)26)15-16(10-5-7-22-8-6-10)23-24-18(15)27-17(13)21/h1-8,14H,21H2,(H,23,24)(H,25,26) |
InChI Key |
LFFYQRWJUBIHQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(=C(OC3=NNC(=C23)C4=CC=NC=C4)N)C#N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-AMINO-5-CYANO-3-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]BENZOIC ACID typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 3-cyanopyridine with appropriate aldehydes and ketones, followed by cyclization reactions to form the pyrano[2,3-c]pyrazole core. The reaction conditions often involve the use of catalysts such as zinc nitrate and sodium ethoxide in anhydrous ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[6-AMINO-5-CYANO-3-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]BENZOIC ACID undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of certain enzymes due to its structural similarity to known bioactive compounds.
Medicine: As a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.
Industry: As an intermediate in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[6-AMINO-5-CYANO-3-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form strong interactions with these targets, potentially inhibiting their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrano[2,3-c]pyrazole derivatives, such as:
- 6-amino-4-aryl-5-cyano-3-(3-cyanopyridin-2-ylthiomethyl)-2,4-dihydropyrano[2,3-c]pyrazoles .
- 4-amino-5-cyano-6-alkylamino pyridine derivatives .
Uniqueness
What sets 2-[6-AMINO-5-CYANO-3-(PYRIDIN-4-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]BENZOIC ACID apart is its specific combination of functional groups, which confer unique reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
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